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Compound of Interest

Compound Name: 5-Methoxymethyluridine

Cat. No.: B13924602

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a
Notable Nucleoside Analogue

This technical guide provides a comprehensive overview of 5-Methoxymethyl-2'-deoxyuridine
(MMdU), a synthetic pyrimidine nucleoside analogue. The document is intended for
researchers, scientists, and professionals in the fields of medicinal chemistry, virology, and
drug development. It details the compound's chemical structure, physicochemical properties,
synthesis, and biological activities, with a focus on its antiviral effects.

Chemical Structure and Properties

5-Methoxymethyl-2'-deoxyuridine is a derivative of deoxyuridine, characterized by the presence
of a methoxymethyl group at the 5-position of the uracil base. This modification significantly
influences its biological activity.

Table 1: Chemical Identifiers and Properties of 5-Methoxymethyl-2'-deoxyuridine
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Property Value Reference
1-[(2R,4S,5R)-4-hydroxy-5-
hydroxymethyl)oxolan-2-yl]-5-

IUPAC Name (hy Y Y o 4 [1]
(methoxymethyl)pyrimidine-
2,4-dione
MMUdR, 2'-deoxy-5-

Synonyms methoxymethyluridine, 5- [2][3]
Methoxymethyl-desoxy-uridin

CAS Number 5116-22-3 [2]

Molecular Formula C11H16N206 [2]

Molecular Weight 272.25 g/mol [3]

Melting Point 120-124°C [3]

N Slightly soluble in Methanol

Solubility [2]
and Water

Density 1.427 g/lcm3 [2]

LogP -1.67630 [2]

Canonical SMILES

COCC1=CN(C(=0)NC1=0)C2
CC(C(02)CO)0O

[2]

InChlKey

RSMISTTWWXJOOG-
DJLDLDEBSA-N

[1]

Synthesis of 5-Methoxymethyl-2'-deoxyuridine

A multi-step synthesis for 5-Methoxymethyl-2'-deoxyuridine has been reported, starting from
3',5'-O-di(tert-butyldimethylsilyl)thymidine.[2]

Experimental Protocol: Synthesis from 3',5'-O-di(tert-
butyldimethylsilyl)thymidine

This synthesis involves three main steps: bromination, methoxylation, and deprotection.
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e Step 1: Bromination

o Reactants: 3',5'-O-di(tert-butyldimethylsilyl)thymidine, N-bromosuccinimide (NBS), and
2,2'-azobis(isobutyronitrile) (AIBN).

o Solvent: Benzene.

o Procedure: A mixture of 3',5-O-di(tert-butyldimethylsilyl)thymidine, NBS, and a catalytic
amount of AIBN in benzene is heated to 80°C for approximately 40 minutes. The reaction
progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction
mixture is worked up to isolate the brominated intermediate.

o Step 2: Methoxylation
o Reactant: The brominated intermediate from Step 1 and sodium methoxide (NaOMe).

o Procedure: The brominated compound is treated with sodium methoxide in a suitable
solvent. The reaction is allowed to proceed for 2 hours. This step results in the substitution
of the bromo group with a methoxy group, yielding 3',5'-bis(O-tert-butyldimethylsilyl)-2'-
deoxy-5-(methoxymethyl)uridine. The reported yield for this step is 61%.[2]

o Step 3: Deprotection

o Reactants: 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine,
triethylamine tris(hydrogen fluoride) (Et3N*3HF), and pyridine.

o Solvent: Tetrahydrofuran (THF).

o Procedure: The silyl-protected intermediate is dissolved in THF containing pyridine.
Et3N<3HF is added, and the reaction mixture is stirred at 20°C for 16 hours. This step
removes the tert-butyldimethylsilyl protecting groups from the 3' and 5' hydroxyl positions
of the deoxyribose sugar. The final product, 5-Methoxymethyl-2'-deoxyuridine, is then
purified. The reported yield for this final step is 78%.[2]

Biological Activity and Mechanism of Action

The primary biological activity of 5-Methoxymethyl-2'-deoxyuridine is its antiviral effect,
particularly against Herpes Simplex Virus type 1 (HSV-1).[4] It has been shown to be less
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effective against other herpesviruses such as equine rhinopneumonitis virus, murine
cytomegalovirus, and feline rhinopneumonitis virus, as well as vaccinia virus.[4] The compound
has also been used in studies investigating in vitro antimycobacterial activity.[2]

Antiviral Activity

Table 2: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine against HSV-1

Parameter Value Reference

Inhibitory Concentration (HSV-

2 to 4 pg/ml 4
1 Hg [4]

Antiviral Index >250 (4]

The antiviral index is a measure of the selectivity of the drug, defined as the ratio of the
minimum toxic concentration to the 50% effective concentration (EC50). An index greater than
250 indicates a high degree of selectivity for viral replication over host cell functions.[4]

Mechanism of Action: Selective Phosphorylation by
Viral Kinase

The antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine is dependent on its selective
phosphorylation by the herpes simplex virus-induced deoxythymidine kinase.[5] In HSV-
infected cells, the viral kinase efficiently converts MMdU to its monophosphate form. This is the
crucial first step for its subsequent conversion to the active triphosphate metabolite, which can
then interfere with viral DNA synthesis. In contrast, the host cell's thymidine kinase does not
efficiently phosphorylate MMdU, which accounts for the drug's low toxicity to uninfected cells.

[5]

The structural conformation of the sugar moiety is critical for this selective phosphorylation. The
epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which differs in the
stereochemistry of the sugar, is not a substrate for the viral kinase and consequently lacks
antiviral activity.[5] This highlights the importance of the precise geometry between the 5'-
CH20H and 3'-OH groups of the furanose ring for efficient phosphorylation.[5]
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An enhanced antiviral effect is observed when 5-Methoxymethyl-2'-deoxyuridine is combined
with other antiviral agents like 5-iododeoxyuridine (IUdR), adenine arabinoside (Ara-A), or
cytosine arabinoside (Ara-C), suggesting a different mechanism of action compared to these
drugs.[4]
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Proposed Antiviral Mechanism of 5-Methoxymethyl-2'-deoxyuridine
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Caption: Proposed antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine.
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Experimental Protocols
Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro efficacy of an antiviral compound.

o Cell Culture: Monolayers of a susceptible host cell line (e.g., Vero cells) are grown in multi-
well plates.

 Virus Inoculation: The cell monolayers are infected with a standardized amount of Herpes
Simplex Virus.

o Compound Treatment: After a virus adsorption period, the culture medium is removed and
replaced with fresh medium containing serial dilutions of 5-Methoxymethyl-2'-deoxyuridine.

¢ Incubation: The plates are incubated to allow for virus replication and plaque formation.

e Plague Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with
crystal violet) to visualize and count the plaques (zones of cell death).

o Data Analysis: The concentration of the compound that reduces the number of plaques by
50% compared to the untreated virus control is determined and expressed as the EC50
value.[4]

Conclusion

5-Methoxymethyl-2'-deoxyuridine is a pyrimidine nucleoside analogue with potent and selective
antiviral activity against Herpes Simplex Virus type 1. Its mechanism of action, involving
selective phosphorylation by the viral thymidine kinase, makes it a compound of interest for
antiviral research. Further studies are warranted to explore its full therapeutic potential,
including its reported antimycobacterial activity and its efficacy in combination therapies. This
guide provides a foundational understanding of its chemical and biological properties to aid in
future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [5-Methoxymethyl-2'-deoxyuridine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13924602#chemical-structure-and-properties-of-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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